5-Bromo-2-chloro-6-fluorobenzo[d]thiazole
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Overview
Description
5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2BrClFNS . It has an average mass of 266.518 Da and a monoisotopic mass of 264.876373 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole core with bromo, chloro, and fluoro substituents. The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.52 . Further physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including “5-Bromo-2-chloro-6-fluorobenzo[d]thiazole”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been associated with analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory effects . They could be used in the treatment of diseases characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial properties . They could be used in the development of new antibiotics to combat resistant strains of bacteria.
Antifungal Activity
Thiazole derivatives have been found to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal medications.
Antiviral Activity
Thiazole compounds have shown antiviral effects . They could be used in the treatment of viral infections, including those caused by influenza and HIV.
Diuretic Activity
Thiazole derivatives have demonstrated diuretic properties . They could be used in the treatment of conditions like hypertension and edema where reducing fluid in the body is beneficial.
Antitumor or Cytotoxic Activity
Thiazole compounds have been associated with antitumor or cytotoxic activities . This makes them potential candidates for the development of new cancer treatments.
Future Directions
The future directions for research on 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole could include further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the interest in benzothiazole derivatives as quorum sensing inhibitors , it would be particularly interesting to investigate whether this compound shares this activity.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-chloro-6-fluorobenzo[d]thiazole is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
This compound interacts with its target by inhibiting the lasB quorum sensing system . This results in a disruption of bacterial cell–cell communication, affecting their ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria, which they use to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound disrupts the bacteria’s ability to coordinate host toxic behaviors .
Result of Action
The inhibition of the lasB quorum sensing system by this compound leads to a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This could potentially reduce the pathogenicity of the bacteria .
Action Environment
The action of this compound is influenced by the bacterial environment. Bacteria use quorum sensing pathways to respond to external factors , so changes in these factors could potentially affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
5-bromo-2-chloro-6-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGNSXRGBXCRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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